molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B1303693
CAS RN: 338793-17-2
M. Wt: 217.25 g/mol
InChI Key: OOOMCZWDEQGXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7N5S and a molecular weight of 217.25 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” can be represented as C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N .

Future Directions

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

Mechanism of Action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting potential targets in the nervous system.

Mode of Action

It’s known that similar compounds selectively bind at given camp pde sites in the cardiovascular system . This selective binding could be a key aspect of its interaction with its targets.

Biochemical Pathways

Given the potential anti-epileptic activities of similar compounds , it’s plausible that it may affect pathways related to neuronal signaling and excitability.

Result of Action

Compounds with a similar structure have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

properties

IUPAC Name

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOMCZWDEQGXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377318
Record name 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

CAS RN

338793-17-2
Record name 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The obtained 3-dimethylamino-1-thiophen-2-ylpropenone (10.78 g) was dissolved in toluene (160 ml). Thereafter, 3,5-diamino-1,2,4-triazole (14.15 g) was added to the solution, and the obtained mixture was stirred at 100° C. After 10-camphorsulfonic acid (13.82 g) was added thereto, the mixture was heated to reflux for 1.5 hours. The reaction solution was cooled to a room temperature, and the supernatant was then eliminated (decant). The residue was washed by successive suspension in an aqueous 5% sodium carbonate-10% ethanol solution, a 10% ethanol solution, ethanol, and methylene chloride. The resultant was then dried under a reduced pressure to obtain the captioned compound (8.55 g).
[Compound]
Name
3-dimethylamino-1-thiophen-2-ylpropenone
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Quantity
13.82 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.